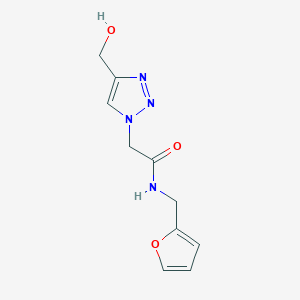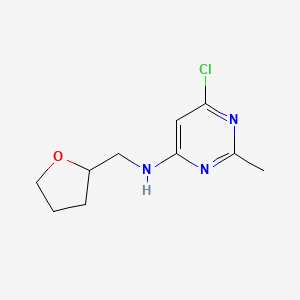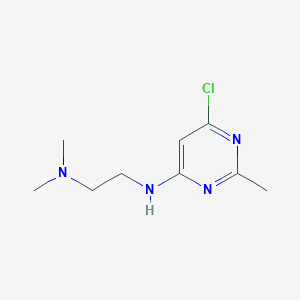![molecular formula C10H14ClN3O B1467536 [1-(6-Chloro-2-methylpyrimidin-4-yl)pyrrolidin-2-yl]methanol CAS No. 1250072-07-1](/img/structure/B1467536.png)
[1-(6-Chloro-2-methylpyrimidin-4-yl)pyrrolidin-2-yl]methanol
Descripción general
Descripción
[1-(6-Chloro-2-methylpyrimidin-4-yl)pyrrolidin-2-yl]methanol: is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of pharmacological activities and are commonly used in medicinal chemistry. This compound is characterized by the presence of a pyrimidine ring substituted with a chloro and methyl group, and a pyrrolidine ring attached to a methanol group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [1-(6-Chloro-2-methylpyrimidin-4-yl)pyrrolidin-2-yl]methanol typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Chlorination and Methylation: The pyrimidine ring is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus oxychloride, followed by methylation using a methylating agent like methyl iodide.
Attachment of the Pyrrolidine Ring: The pyrrolidine ring is introduced through a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the chlorinated pyrimidine intermediate.
Introduction of the Methanol Group: The final step involves the reduction of a suitable intermediate to introduce the methanol group, typically using a reducing agent like sodium borohydride.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The methanol group in [1-(6-Chloro-2-methylpyrimidin-4-yl)pyrrolidin-2-yl]methanol can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The pyrimidine ring can be reduced under hydrogenation conditions to form the corresponding dihydropyrimidine derivative.
Substitution: The chloro group on the pyrimidine ring can undergo nucleophilic substitution reactions with various nucleophiles to form different substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is commonly used for hydrogenation reactions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of various substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Novel Compounds: [1-(6-Chloro-2-methylpyrimidin-4-yl)pyrrolidin-2-yl]methanol can be used as a building block for the synthesis of novel heterocyclic compounds with potential biological activities.
Biology:
Enzyme Inhibition Studies: This compound can be used in studies to investigate its potential as an inhibitor of various enzymes, particularly those involved in metabolic pathways.
Medicine:
Drug Development: Due to its structural similarity to other pharmacologically active pyrimidine derivatives, this compound can be explored for its potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry:
Agrochemicals: The compound can be used in the development of new agrochemicals with improved efficacy and safety profiles.
Mecanismo De Acción
The mechanism of action of [1-(6-Chloro-2-methylpyrimidin-4-yl)pyrrolidin-2-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methyl groups on the pyrimidine ring can enhance its binding affinity to these targets, leading to inhibition or modulation of their activity. The pyrrolidine ring and methanol group can further influence the compound’s pharmacokinetic properties, such as solubility and bioavailability.
Comparación Con Compuestos Similares
[1-(6-Chloro-2-methylpyrimidin-4-yl)pyrrolidin-2-yl]methanol: can be compared with other pyrimidine derivatives such as:
Uniqueness: The unique combination of the chloro, methyl, pyrrolidine, and methanol groups in this compound provides it with distinct chemical and pharmacological properties, making it a valuable compound for various scientific and industrial applications.
Propiedades
IUPAC Name |
[1-(6-chloro-2-methylpyrimidin-4-yl)pyrrolidin-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O/c1-7-12-9(11)5-10(13-7)14-4-2-3-8(14)6-15/h5,8,15H,2-4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJUWACYCPLJASL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)N2CCCC2CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1-(2-bromo-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467456.png)


![[1-(5-chloro-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467459.png)
![[1-(2-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467460.png)




![[1-(4-bromo-3-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467469.png)
![{1-[(5-chlorothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1467471.png)
![{1-[(3-bromophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1467472.png)
![1-[(4-Fluorophenyl)methyl]cyclopropan-1-ol](/img/structure/B1467475.png)
